molecular formula C9H10FIO B14770732 1-Fluoro-3-iodo-2-isopropoxybenzene

1-Fluoro-3-iodo-2-isopropoxybenzene

Cat. No.: B14770732
M. Wt: 280.08 g/mol
InChI Key: CINAEUZXGPEANT-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2-isopropoxybenzene can be synthesized through a series of organic reactions. One common method involves the electrophilic aromatic substitution of a benzene derivative. The process typically includes the following steps:

    Fluorination: Introduction of the fluorine atom to the benzene ring.

    Iodination: Subsequent introduction of the iodine atom.

    Isopropoxylation: Finally, the isopropoxy group is added to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

1-Fluoro-3-iodo-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Fluoro-3-iodo-2-isopropoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing various biological and chemical processes. The exact molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

  • 1-Fluoro-2-iodo-3-isopropoxybenzene
  • 1-Fluoro-4-iodo-2-isopropoxybenzene
  • 1-Fluoro-3-iodo-4-isopropoxybenzene

Uniqueness: 1-Fluoro-3-iodo-2-isopropoxybenzene is unique due to the specific positioning of its substituents on the benzene ring

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

1-fluoro-3-iodo-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H10FIO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3

InChI Key

CINAEUZXGPEANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1I)F

Origin of Product

United States

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